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A Technical Overview of the Discovery, Development, and Repurposing of a Serotonin

Norepinephrine Modulating Agent

Viloxazine, initially designated as ICI 58,834 and later known by the research code KB 5666,

represents a fascinating case study in pharmaceutical development, characterized by its initial

introduction as an antidepressant, subsequent withdrawal, and successful repurposing as a

non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). This technical

guide provides an in-depth history of Viloxazine, detailing its pharmacological evolution, key

experimental findings, and the clinical development that led to its re-emergence as a valuable

therapeutic agent.

Discovery and Initial Development as an
Antidepressant
The story of Viloxazine begins at Imperial Chemical Industries (ICI) in the United Kingdom.

Scientists there, while investigating the properties of beta-blockers, observed that some of

these compounds exhibited serotonin reuptake inhibitory activity at high doses.[1] This finding

sparked an effort to synthesize novel compounds with enhanced central nervous system (CNS)

activity. To improve the ability of these molecules to cross the blood-brain barrier, the

ethanolamine side chain characteristic of beta-blockers was replaced with a morpholine ring,

leading to the synthesis of Viloxazine.[1]
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First described in the scientific literature in 1972, Viloxazine was initially developed as an

antidepressant.[1][2] It was marketed in Europe under brand names such as Vivalan starting in

1974 and was used for nearly three decades to treat depression.[1][3] During this period, it was

recognized for having a relatively low risk of cardiotoxicity compared to first-generation

antidepressants like tricyclic antidepressants and monoamine oxidase inhibitors.[4] The most

commonly reported side effects were gastrointestinal in nature.[4]

In 1984, the U.S. Food and Drug Administration (FDA) granted Viloxazine an orphan drug

designation for the treatment of cataplexy and narcolepsy, with the proposed brand name

Catatrol.[1][2] However, for reasons that are not publicly detailed, it was never approved for

these indications in the United States.[1][2] In 2002, the immediate-release formulation of

Viloxazine was withdrawn from markets worldwide for commercial reasons unrelated to its

safety or efficacy.[1][3]

Repurposing for ADHD: The Advent of an Extended-
Release Formulation
In the 2010s, Supernus Pharmaceuticals took an interest in Viloxazine, recognizing its potential

as a non-stimulant treatment for ADHD.[1] The company developed an extended-release (ER)

capsule formulation, known as SPN-812, designed for once-daily administration. This new

formulation aimed to provide a stable pharmacokinetic profile suitable for managing ADHD

symptoms throughout the day.

This development culminated in the FDA approval of Viloxazine ER (brand name Qelbree) in

April 2021 for the treatment of ADHD in pediatric patients aged 6 to 17 years.[5][6][7] The

approval was later extended to include adult patients.[8] This marked the first new non-

stimulant ADHD medication approved in the United States in nearly a decade, offering a new

therapeutic option with no known potential for abuse.[2][6]

Evolving Understanding of the Mechanism of Action
For many years, Viloxazine was primarily classified as a selective norepinephrine reuptake

inhibitor (NRI).[1][2] Its therapeutic effects were attributed to its ability to block the

norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in

the synaptic cleft.[9][10] This action is crucial in brain regions like the prefrontal cortex, which

are implicated in regulating attention, executive function, and impulse control.[2][11]
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However, more recent research has revealed a more complex pharmacological profile.[1][11]

Viloxazine is now understood to be a Serotonin Norepinephrine Modulating Agent (SNMA).[10]

[11] In addition to its moderate inhibition of NET, Viloxazine interacts with specific serotonin

receptors. In vitro studies have demonstrated that it acts as an antagonist at the 5-HT₂B

receptor and an agonist at the 5-HT₂C receptor.[10][11]

This dual mechanism is significant. The antagonism of 5-HT₂B receptors and agonism of 5-

HT₂C receptors are hypothesized to contribute to its therapeutic effects, including the

suppression of hyperactivity.[11] Furthermore, in vivo microdialysis studies in rats have shown

that Viloxazine increases extracellular levels of not only norepinephrine but also serotonin (5-

HT) and dopamine (DA) in the prefrontal cortex.[11][12] This broader modulation of key

neurotransmitters involved in ADHD pathophysiology likely underpins its clinical efficacy.[9][11]

Quantitative Pharmacological and Clinical Data
The following tables summarize key quantitative data from preclinical and clinical studies of

Viloxazine.

Table 1: Receptor Binding and Transporter Inhibition

Target Parameter Value Reference

Norepinephrine

Transporter (NET)
Kᵢ 155 - 630 nM [1]

Serotonin Transporter

(SERT)
Kᵢ 17,300 nM [1]

Dopamine Transporter

(DAT)
Kᵢ >100,000 nM [1]

Serotonin 5-HT₂B

Receptor
Kᵢ 3,900 nM (Antagonist) [1]

Serotonin 5-HT₂C

Receptor
Kᵢ 6,400 nM (Agonist) [1]

Table 2: Pharmacokinetic Properties
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Parameter
Immediate-Release
(IR)

Extended-Release
(ER)

Reference

Elimination Half-Life 2-5 hours 7.02 ± 4.74 hours [1]

Time to Peak Plasma

Concentration
N/A

~5 hours (range 3-9

hours)
[1]

Protein Binding 76-82% 76-82% [1]

Metabolism
CYP2D6, UGT1A9,

UGT2B15

CYP2D6, UGT1A9,

UGT2B15
[1]

Primary Metabolite
5-Hydroxyviloxazine

glucuronide

5-Hydroxyviloxazine

glucuronide
[1]

Excretion
~90% Urine, <1%

Feces

~90% Urine, <1%

Feces
[1]

Table 3: Summary of Key Phase III Clinical Trials for Viloxazine ER in ADHD

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://en.wikipedia.org/wiki/Viloxazine
https://en.wikipedia.org/wiki/Viloxazine
https://en.wikipedia.org/wiki/Viloxazine
https://en.wikipedia.org/wiki/Viloxazine
https://en.wikipedia.org/wiki/Viloxazine
https://en.wikipedia.org/wiki/Viloxazine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Trial Identifier
Patient
Population

Doses Studied
Key Efficacy
Outcomes

Reference

NCT03247530
Children (6-11

years)

100 mg, 200 mg

daily

Significant

improvement in

ADHD-RS-5

Total Score vs.

placebo.

Significant

improvement in

CGI-I score vs.

placebo.

[5]

NCT03247517
Adolescents (12-

17 years)

200 mg, 400 mg

daily

Statistically

significant

improvement in

ADHD

symptoms.

[5][12]

NCT04016779 Adults 200-600 mg daily

Statistically

significant

improvement in

ADHD-RS-5

Total Score and

CGI-S score vs.

placebo.

[8][12]

ADHD-RS-5: ADHD Rating Scale, 5th Edition; CGI-I: Clinical Global Impression-Improvement;

CGI-S: Clinical Global Impression-Severity.

Experimental Protocols
Chemical Synthesis of Viloxazine Hydrochloride
Several methods for synthesizing Viloxazine have been described. A common route, outlined in

U.S. patents, involves a multi-step process:[6][13][14]

Step 1: Epoxide Formation: 2-ethoxyphenol is reacted with epichlorohydrin in the presence

of a base (e.g., potassium carbonate) and optionally a phase-transfer catalyst to produce the
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epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

Step 2: Ring Formation: The epoxide intermediate is then reacted with 2-aminoethyl

hydrogen sulfate in the presence of a strong base (e.g., sodium hydroxide). This initiates a

ring-opening of the epoxide followed by an intramolecular cyclization to form the morpholine

ring, yielding Viloxazine free base.

Step 3: Salt Formation and Purification: The Viloxazine free base is dissolved in a suitable

solvent (e.g., isopropanol). Concentrated hydrochloric acid is added to form the

hydrochloride salt. The final product, Viloxazine HCl, is then purified by recrystallization.

In Vitro Receptor Binding and Functional Assays
The pharmacological profile of Viloxazine was characterized using a series of in vitro assays:

[11]

Radioligand Binding Assays: To determine the binding affinity (Kᵢ) of Viloxazine for various

neurotransmitter transporters (NET, SERT, DAT) and receptors, competitive binding assays

were performed. This typically involves incubating cell membranes expressing the target of

interest with a specific radiolabeled ligand and varying concentrations of Viloxazine. The

concentration of Viloxazine that inhibits 50% of the specific binding of the radioligand (IC₅₀)

is determined and converted to a Kᵢ value.

Functional Assays: To determine whether Viloxazine acts as an agonist or antagonist at

specific receptors (e.g., 5-HT₂B, 5-HT₂C), functional assays are employed. These assays

measure the cellular response following receptor activation. For example, agonist activity

can be quantified by measuring the production of a second messenger (like inositol

phosphate or calcium mobilization) after the application of Viloxazine to cells expressing the

receptor. Antagonist activity is determined by the ability of Viloxazine to block the response

induced by a known agonist.

In Vivo Microdialysis for Neurotransmitter Level
Measurement
To assess the effect of Viloxazine on extracellular neurotransmitter levels in the brain, in vivo

microdialysis studies were conducted in freely moving rats:[11][12]
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Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region

of interest, such as the prefrontal cortex (PFC).

Perfusion and Sampling: The probe is continuously perfused with an artificial cerebrospinal

fluid. Neurotransmitters from the extracellular space diffuse across the probe's

semipermeable membrane into the perfusate (dialysate). Samples of the dialysate are

collected at regular intervals.

Drug Administration: After establishing a stable baseline of neurotransmitter levels,

Viloxazine is administered to the animal (e.g., via intraperitoneal injection).

Analysis: The collected dialysate samples are analyzed using high-performance liquid

chromatography (HPLC) with electrochemical detection to quantify the concentrations of

norepinephrine, serotonin, and dopamine. The changes in these levels post-administration

are then compared to the baseline.

Phase III Clinical Trial Design for ADHD
The efficacy and safety of Viloxazine ER for ADHD were established in randomized, double-

blind, placebo-controlled, multi-center Phase III trials. The general protocol for these studies

was as follows:[5][8]

Patient Population: Participants (children, adolescents, or adults) with a confirmed diagnosis

of ADHD according to DSM-5 criteria and a minimum baseline score on a standardized

ADHD rating scale (e.g., ADHD-RS-5) were enrolled. Key exclusion criteria included certain

psychiatric comorbidities, cardiovascular disorders, and a history of seizures.[8]

Study Design: The trials typically consisted of a screening period, a titration period, and a

maintenance treatment period.

Randomization: Eligible participants were randomly assigned to receive either once-daily

Viloxazine ER at a specific dose (or one of several doses) or a matching placebo.

Dosing: Treatment was initiated at a low dose and gradually titrated up over several weeks to

the target dose to optimize tolerability.
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Efficacy Assessments: The primary efficacy endpoint was the change from baseline in the

ADHD-RS-5 total score at the end of the treatment period (typically 6-8 weeks). Secondary

endpoints included the Clinical Global Impression-Improvement (CGI-I) score and measures

of functional impairment.

Safety Assessments: Safety and tolerability were monitored throughout the study by

recording adverse events, vital signs (including heart rate and blood pressure), and

laboratory tests.
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Caption: A timeline of key milestones in the history of Viloxazine.
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Proposed Mechanism of Action
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Caption: Viloxazine's multimodal mechanism of action in the CNS.

General Workflow for a Phase III ADHD Clinical Trial
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Caption: A typical workflow for a Phase III ADHD clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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